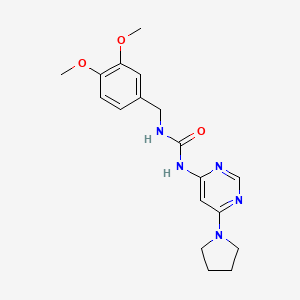

1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-25-14-6-5-13(9-15(14)26-2)11-19-18(24)22-16-10-17(21-12-20-16)23-7-3-4-8-23/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H2,19,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRHLQFSELXZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Dimethoxybenzyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by reduction to yield the dimethoxybenzyl amine.

Synthesis of the Pyrrolidinyl-Pyrimidinyl Intermediate: This intermediate is prepared by reacting 4-chloropyrimidine with pyrrolidine under basic conditions.

Coupling Reaction: The final step involves the coupling of the dimethoxybenzyl amine with the pyrrolidinyl-pyrimidinyl intermediate using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NHCONH-) is susceptible to hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : In concentrated HCl (reflux, 6–8 h), the urea bond cleaves to release 3,4-dimethoxybenzylamine and 6-(pyrrolidin-1-yl)pyrimidin-4-amine .

- Basic Hydrolysis : Under NaOH (60°C, aqueous ethanol), the urea decomposes into NH₃ and carbamic acid derivatives .

Substitution Reactions at the Pyrimidine Ring

The pyrimidine core undergoes nucleophilic substitution at activated positions:

Oxidation of the Pyrrolidine Ring

The pyrrolidine substituent undergoes oxidation to form reactive intermediates:

- With H₂O₂/AcOH : Pyrrolidine oxidizes to pyrrolidone, altering the electron density of the pyrimidine ring .

- With KMnO₄ : Complete oxidation breaks the pyrrolidine ring into a carboxylic acid derivative .

Electrophilic Aromatic Substitution (Dimethoxybenzyl Group)

The 3,4-dimethoxybenzyl group participates in electrophilic reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-dimethoxy-5-nitrobenzyl derivative |

| Demethylation | BBr₃/DCM, -78°C | Catechol derivative (hydroxy groups replace methoxy) |

Condensation Reactions

The urea NH groups react with carbonyl compounds:

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked conjugates .

Metal Complexation

The pyrimidine and urea moieties act as ligands:

- With Cu(II) : Forms stable complexes via coordination at pyrimidine N1 and urea oxygen, confirmed by UV-Vis and ESR .

Mechanistic Insights and Key Findings

Scientific Research Applications

Anticancer Activity

The primary focus of research on this compound has been its antiproliferative properties . Compounds within the urea class have been shown to exhibit significant activity against various cancer cell lines. For instance, compounds structurally related to 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea have demonstrated efficacy in inhibiting cell growth in human cancer cell lines, such as those from the National Cancer Institute (NCI) .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives. The presence of specific substituents on the phenyl and pyrimidine rings can significantly influence their antiproliferative potency. For example:

- Dimethoxy substituents : The introduction of methoxy groups on the benzyl moiety has been associated with increased hydrophobic interactions, which may improve binding affinity to target proteins .

- Pyrrolidine moiety : The pyrrolidine ring contributes to favorable interactions with biological targets, enhancing the overall efficacy of the compound .

Comparative Data Table

The following table summarizes key findings related to various urea derivatives and their antiproliferative activities against different cancer cell lines:

| Compound Name | Structure | IC50 (µM) | Cancer Type |

|---|---|---|---|

| This compound | Structure | TBD | Various |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | TBD | 10 | Melanoma |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea | TBD | 5 | Breast Cancer |

Case Studies

Several case studies have illustrated the potential applications of similar compounds in clinical settings:

- In Vitro Studies : A study involving a series of urea derivatives demonstrated broad-spectrum antiproliferative activity across multiple cancer types when tested against NCI's 60-cell line panel .

- Lead Optimization : Research focused on optimizing lead compounds revealed that modifications could enhance selectivity and reduce toxicity while maintaining efficacy against targeted cancer cells .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the target and context of the interaction.

Comparison with Similar Compounds

Core Scaffold Variations

The compound’s pyrimidine core distinguishes it from structurally related pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) found in patent applications .

Substituent Analysis

- Pyrrolidine vs. Piperazine: The 6-(pyrrolidin-1-yl) group in the target compound introduces a five-membered saturated ring with one nitrogen atom, conferring moderate basicity and steric bulk.

- 3,4-Dimethoxybenzyl vs. Benzodioxol: The 3,4-dimethoxybenzyl substituent is structurally analogous to benzodioxol groups (e.g., 2-(1,3-benzodioxol-5-yl) derivatives) but differs in electronic properties.

Functional Group Modifications

- Urea Linker: The urea group in the target compound is absent in pyrido-pyrimidinone derivatives, which instead feature a ketone at the 4-position. Urea’s dual hydrogen-bond donor/acceptor properties may improve target engagement compared to the ketone’s lone acceptor capability.

- Methoxy and Fluorine Substituents : Pyridine derivatives like 2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde () share pyrrolidine and methoxy groups but lack the pyrimidine core. Fluorinated analogs (e.g., 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid) suggest that halogenation could modulate electronic properties and metabolic stability .

Data Table: Structural and Hypothetical Pharmacological Comparison

Research Implications and Limitations

The pyrrolidine and dimethoxybenzyl groups may balance solubility and permeability, critical for oral bioavailability. However, the absence of experimental data (e.g., IC50, logP) in the provided evidence limits conclusive comparisons. Further studies should explore synthesis routes, target selectivity, and ADME profiles to validate hypotheses derived from structural analysis.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea, a compound with the CAS number 1396765-96-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.4 g/mol. The structure features a urea linkage and substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O3 |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 1396765-96-0 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is hypothesized to involve modulation of specific molecular targets. It may act as an inhibitor or modulator of various enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been shown to interact with phosphodiesterase enzymes, which play significant roles in cellular signaling and regulation.

Antitumor Activity

Research indicates that derivatives of pyrimidine and urea compounds exhibit antitumor properties. In particular, studies have shown that modifications in the structure can enhance the inhibition of cancer cell proliferation. For example, a related compound demonstrated significant activity against colon cancer cells through the inhibition of crucial growth pathways .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects. Similar compounds have been reported to interfere with immune checkpoint pathways, such as PD-1/PD-L1 interactions, which are critical in cancer immunotherapy . This indicates that this compound could have applications in enhancing immune responses against tumors.

Case Studies

Case Study 1: Antitumor Efficacy

In a study evaluating various urea derivatives for their antitumor activity, one compound demonstrated IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of pyrimidine-based compounds. The study revealed that certain derivatives could significantly enhance T-cell activation in vitro, suggesting potential applications in cancer immunotherapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Antitumor Activity | Immunomodulatory Potential |

|---|---|---|

| This compound | Moderate | High |

| 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)ethyl)urea | Low | Moderate |

| 6-(4-chlorobenzyl)-5-ethyl-2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one | High | Low |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea, and how can purity be optimized?

- Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution or cross-coupling reactions. For example, introducing pyrrolidin-1-yl groups to pyrimidine rings can be achieved using Buchwald-Hartwig amination .

- Step 2 : Urea bridge formation via reaction of an isocyanate intermediate with the 3,4-dimethoxybenzylamine derivative. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity. LC-MS and NMR (¹H/¹³C) are used to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Key for verifying the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic substituents (e.g., dimethoxybenzyl protons at δ ~3.8–4.0 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ ion).

- HPLC-PDA : Monitors purity (>98% is standard for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are typical .

Q. What preliminary biological screening assays are recommended to evaluate its activity?

- Answer :

- Kinase/Receptor Binding Assays : Fluorescence polarization or TR-FRET assays to screen for cannabinoid receptor (CB1/CB2) modulation, given structural similarity to known allosteric modulators .

- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Solubility and Stability : Use shake-flask method (PBS, pH 7.4) and LC-MS to quantify degradation products under physiological conditions .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s binding affinity to cannabinoid receptors while minimizing off-target effects?

- Answer :

- Rational Design : Replace the dimethoxybenzyl group with bioisosteres (e.g., 3,4-dichlorobenzyl) to improve lipophilicity and blood-brain barrier penetration .

- SAR Studies : Systematic variation of the pyrrolidine substituent (e.g., introducing spirocyclic or fluorinated groups) to optimize steric and electronic interactions with CB1’s allosteric site .

- Computational Modeling : Molecular dynamics simulations (e.g., using Schrödinger Suite) to predict binding poses and identify key residues (e.g., F237, W356 in CB1) for mutagenesis validation .

Q. How can contradictory data between in vitro binding assays and functional cellular responses be resolved?

- Answer :

- Assay Context Dependence : Binding assays (e.g., radioligand displacement) may not capture allosteric modulation kinetics. Use β-arrestin recruitment (e.g., Tango assay) or cAMP inhibition assays to measure functional outcomes .

- Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsomes. Co-administer CYP inhibitors (e.g., ketoconazole) in cellular assays .

- Membrane Permeability : Compare results from cell-free (e.g., SPR) vs. cell-based assays. Use PAMPA or Caco-2 models to assess passive diffusion .

Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

- Answer :

- Flow Chemistry : Continuous flow reactors for pyrimidine amination steps, reducing reaction time and byproduct formation .

- Catalytic Optimization : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based catalysts) for coupling reactions.

- Crystallization-Driven Purification : Use solvent-antisolvent systems (e.g., acetone/water) to isolate the urea product directly from crude mixtures, avoiding chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.